7,8-Dimethoxycoumarin chemical and physical properties
7,8-Dimethoxycoumarin chemical and physical properties
An In-Depth Technical Guide to 7,8-Dimethoxycoumarin: Chemical and Physical Properties for Researchers
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and relevant experimental protocols for 7,8-Dimethoxycoumarin. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural coumarin compound. 7,8-Dimethoxycoumarin, also known as Daphnetin dimethyl ether, is a natural product found in plants such as Artemisia caruifolia and various Citrus species[1]. It has garnered scientific interest for its antioxidant and anti-inflammatory activities[2].
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 7,8-dimethoxychromen-2-one | [3] |
| Synonyms | Daphnetin dimethyl ether | [1] |
| CAS Number | 2445-80-9 | [3] |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | Solid, powder (typical for coumarins) | |
| Melting Point | 145.50 °C (for 6,7-dimethoxycoumarin) | [4] |
| Boiling Point | 369.24 °C (estimated for 6,7-dimethoxycoumarin) | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [5][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 7,8-Dimethoxycoumarin. The following table summarizes key spectral information.
| Spectroscopic Technique | Data Highlights | Source |
| ¹³C NMR | Chemical shifts available in spectral databases. | [7] |
| Mass Spectrometry | MS-MS data available; Precursor [M+H]⁺: 207.0652. | [3] |
| UV-Visible (UV-Vis) | UV-Vis absorption spectra for coumarin derivatives are well-documented and influenced by substitution patterns and solvent. | [8][9] |
| Infrared (IR) | IR spectra of coumarins typically show a strong, sharp band for C=O stretching (around 1650-1700 cm⁻¹) and bands for C-O and aromatic C=C stretching. | [8][10] |
Experimental Protocols
This section details methodologies for the synthesis of 7,8-Dimethoxycoumarin and for a key biological assay used to investigate its anti-inflammatory mechanism.
Synthesis of 7,8-Dimethoxycoumarin via Pechmann Condensation and Methylation
The synthesis of coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions[2][11]. To obtain 7,8-Dimethoxycoumarin, a two-step process is typically employed:
-
Step 1: Pechmann Condensation to form 7,8-Dihydroxycoumarin (Daphnetin)
-
Reactants : Pyrogallol (1,2,3-trihydroxybenzene) and an appropriate β-ketoester (e.g., ethyl acetoacetate) are used as starting materials.
-
Catalyst : A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is required to facilitate the condensation and subsequent cyclization[2][12].
-
Procedure :
-
Equimolar amounts of pyrogallol and the β-ketoester are mixed.
-
The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.
-
The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), for several hours to ensure completion[13].
-
Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude 7,8-dihydroxycoumarin product.
-
The precipitate is collected by vacuum filtration, washed thoroughly with water to remove the acid, and then dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
-
-
Step 2: Dimethylation of Daphnetin
-
Reactants : The synthesized 7,8-dihydroxycoumarin and a methylating agent, such as dimethyl sulfate.
-
Base : A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups, facilitating the methylation reaction.
-
Solvent : An inert polar aprotic solvent like acetone is commonly used.
-
Procedure :
-
7,8-dihydroxycoumarin is dissolved in acetone, and potassium carbonate is added to the mixture.
-
Dimethyl sulfate is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude 7,8-Dimethoxycoumarin is purified, typically by column chromatography on silica gel, to yield the final product.
-
-
Western Blot Analysis of NF-κB and MAPK Signaling in HaCaT Cells
7,8-Dimethoxycoumarin has been shown to inhibit the expression of pro-inflammatory cytokines by targeting the NF-κB and MAPK signaling pathways in human keratinocyte (HaCaT) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α)[2]. The following protocol outlines the Western blot procedure to assess the phosphorylation status of key proteins in these pathways.
-
Cell Culture and Treatment :
-
Human keratinocyte (HaCaT) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in culture dishes and grown to a suitable confluency (e.g., 3 x 10⁵ cells/well in a 60-mm dish)[2].
-
Prior to treatment, the growth medium is removed. Cells are pre-treated with various concentrations of 7,8-Dimethoxycoumarin (e.g., 0.05, 0.1, 0.2 mM) in serum-free medium for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding TNF-α (e.g., 50 ng/mL) to the medium, and the cells are incubated for an additional period (e.g., 30 minutes).
-
-
Protein Extraction :
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status[2].
-
The cell lysates are scraped and collected into microcentrifuge tubes.
-
The lysates are centrifuged at high speed (e.g., 15,000 rpm) at 4°C for 20 minutes to pellet cell debris[2]. The supernatant containing the total protein extract is carefully transferred to a new tube.
-
Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting :
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by heating.
-
The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) for electrophoretic separation based on molecular weight.
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38)[14][15][16].
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system[16].
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the activation status of the signaling pathways.
-
Biological Activity and Signaling Pathway
7,8-Dimethoxycoumarin exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. In TNF-α-stimulated keratinocytes, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK)[2]. This dual inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators like IL-6, IL-8, and MCP-1, thereby mitigating the inflammatory response[2].
Caption: Mechanism of 7,8-Dimethoxycoumarin's anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. 7,8-Dimethoxycoumarin | C11H10O4 | CID 142768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-dimethoxycoumarin, 120-08-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. 531-59-9 CAS MSDS (7-Methoxycoumarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Pechmann Condensation [organic-chemistry.org]
- 12. jetir.org [jetir.org]
- 13. 7-Methoxycoumarin(531-59-9) IR Spectrum [m.chemicalbook.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
